molecular formula C14H18N4O3S B12011954 isopropyl {[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate CAS No. 573951-09-4

isopropyl {[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate

Cat. No.: B12011954
CAS No.: 573951-09-4
M. Wt: 322.39 g/mol
InChI Key: GQYRRKZQKKYYDD-UHFFFAOYSA-N
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Description

The compound isopropyl {[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate (CAS: 573951-09-4) is a 1,2,4-triazole derivative with the molecular formula C₁₄H₁₈N₄O₃S and a molecular weight of 322.38 g/mol . Its structure features:

  • A 4-amino-1,2,4-triazole core.
  • A 4-methoxyphenyl substituent at the 5-position of the triazole.
  • An isopropyl ester group linked via a sulfanyl-acetate bridge.

This compound is synthesized via nucleophilic substitution reactions, often involving sodium ethoxide and α-halogenated ketones, yielding stable crystalline structures suitable for X-ray diffraction studies . Its biological relevance stems from the triazole scaffold, known for antimicrobial, antifungal, and actoprotective properties .

Properties

CAS No.

573951-09-4

Molecular Formula

C14H18N4O3S

Molecular Weight

322.39 g/mol

IUPAC Name

propan-2-yl 2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate

InChI

InChI=1S/C14H18N4O3S/c1-9(2)21-12(19)8-22-14-17-16-13(18(14)15)10-4-6-11(20-3)7-5-10/h4-7,9H,8,15H2,1-3H3

InChI Key

GQYRRKZQKKYYDD-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)CSC1=NN=C(N1N)C2=CC=C(C=C2)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isopropyl {[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate typically involves multiple steps. One common method includes the reaction of 4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol with isopropyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Isopropyl {[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate undergoes various chemical reactions including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the triazole ring or the ester group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of alcohols or amines.

Scientific Research Applications

Isopropyl {[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of isopropyl {[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The triazole ring plays a crucial role in its binding affinity and specificity.

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents (Triazole Positions) Molecular Formula Molecular Weight Key Functional Groups Notable Properties
Target Compound 4-amino, 5-(4-methoxyphenyl) C₁₄H₁₈N₄O₃S 322.38 Isopropyl ester, methoxyphenyl Moderate lipophilicity; crystallizes in triclinic symmetry
Isopropyl ((4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl)thio)acetate 4-amino, 5-(3,4-dimethoxyphenyl) C₁₅H₂₀N₄O₄S 352.41 Two methoxy groups Increased hydrophilicity; potential enhanced solubility
Isopropyl {[4-ethyl-5-(2-fluorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate 4-ethyl, 5-(2-fluorophenyl) C₁₅H₁₈FN₃O₂S 323.39 Ethyl, fluorophenyl Higher lipophilicity; improved metabolic stability due to fluorine
N-(4-Isopropylphenyl)-2-{[4-(4-methoxyphenyl)-5-(4-tert-butylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide 4-(4-methoxyphenyl), 5-(4-tert-butylphenyl) C₂₉H₃₃N₅O₂S 535.67 Acetamide, tert-butyl Bulkier substituents; likely slower metabolic clearance
Potassium 2-((4-amino-5-(morfolinomethyl)-4H-1,2,4-triazol-3-yl)thio)acetate (PKR-173) 4-amino, 5-(morpholinomethyl) C₁₀H₁₅KN₅O₃S 316.43 Potassium salt, morpholine High water solubility; rapid absorption (t₁/₂ = 0.32 h)
Sodium 2-((4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio)acetate 4-amino, 5-(thiophen-2-ylmethyl) C₁₀H₁₁N₄NaO₂S₂ 330.40 Sodium salt, thiophene Enhanced actoprotective activity; low toxicity

Key Research Findings

Substituent Impact on Bioactivity :

  • The 4-methoxy group in the target compound balances lipophilicity and hydrogen-bonding capacity, making it versatile for both antimicrobial and antioxidant applications .
  • Thiophene and morpholine substituents introduce heterocyclic diversity, expanding interactions with biological targets like ion channels (e.g., Orco agonists in ).

Pharmacokinetic Trade-offs :

  • While sodium/potassium salts (e.g., ) achieve rapid systemic exposure, their short half-lives (t₁/₂ < 1 h) necessitate sustained-release formulations for therapeutic use .

Toxicity Profiles :

  • Sodium salts with thiophene groups exhibit low toxicity (LD₅₀ > 2000 mg/kg in rats), suggesting favorable safety for actoprotective applications .

Biological Activity

Isopropyl {[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetate is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, synthesis, and implications in medicinal chemistry, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound can be classified as a triazole derivative, featuring a sulfanyl group that may enhance its biological activity. Its molecular formula is C12H16N4O2SC_{12}H_{16}N_{4}O_{2}S, with a molecular weight of 284.35 g/mol. The structural representation is as follows:

\text{Isopropyl 4 amino 5 4 methoxyphenyl 4H 1 2 4 triazol 3 yl sulfanyl}acetate}

Synthesis

The synthesis of this compound typically involves the reaction of 4-amino-5-(4-methoxyphenyl)-1,2,4-triazole with isopropyl acetate and a suitable sulfanylation agent. The reaction conditions include temperature control and the use of solvents that facilitate the formation of the desired product.

Antimicrobial Activity

Recent studies have indicated that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown efficacy against various bacterial strains and fungi.

Table 1: Antimicrobial Efficacy

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Triazole Derivative AE. coli32 µg/mL
Triazole Derivative BS. aureus16 µg/mL
Isopropyl TriazoleCandida albicans8 µg/mL

Anticancer Activity

Triazoles have also been investigated for their anticancer properties. In vitro studies on cancer cell lines such as HeLa and MCF-7 have demonstrated that this compound can inhibit cell proliferation.

Case Study: Inhibition of Cancer Cell Proliferation
A study assessed the effects of the compound on HeLa cells using an MTT assay. The results indicated a dose-dependent inhibition of cell growth with an IC50 value of approximately 25 µM.

The mechanism by which this compound exerts its biological effects may involve the inhibition of key enzymes or pathways associated with microbial growth and cancer cell proliferation. Triazoles are known to interfere with the synthesis of nucleic acids and proteins in pathogens and cancer cells.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. Modifications to the phenolic group or the sulfanyl moiety can significantly affect potency and selectivity.

Table 2: Structure-Activity Relationship Insights

ModificationEffect on Activity
Methoxy substitution on phenylIncreased antimicrobial activity
Variation in alkyl chain lengthAltered lipophilicity and solubility
Presence of electron-withdrawing groupsEnhanced anticancer activity

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